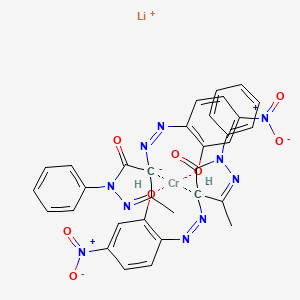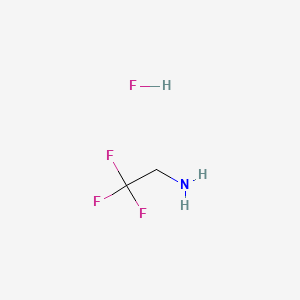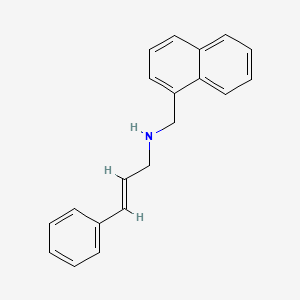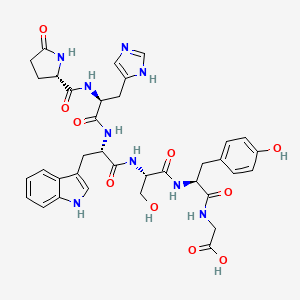
3,6-Dihydro-4-(4-fluorophenyl)-alpha-(4-(phenylmethyl)phenyl)-1(2H)-pyridinepropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,6-Dihydro-4-(4-fluorophenyl)-alpha-(4-(phenylmethyl)phenyl)-1(2H)-pyridinepropanol” is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3,6-Dihydro-4-(4-fluorophenyl)-alpha-(4-(phenylmethyl)phenyl)-1(2H)-pyridinepropanol” typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the fluorophenyl and phenylmethyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors might also be explored to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsreaktionen können die Hydrierung unter Verwendung von Katalysatoren wie Palladium auf Kohlenstoff umfassen.
Substitution: Verschiedene Substitutionsreaktionen können durchgeführt werden, darunter nukleophile und elektrophile Substitutionen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid.
Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff.
Substitution: Halogenierte Vorstufen, organometallische Reagenzien.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Alkane erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Zwischenprodukt in der organischen Synthese verwendet.
Biologie: Wird auf seine Wechselwirkungen mit biologischen Makromolekülen untersucht.
Medizin: Potenzieller Therapeutika zur Behandlung spezifischer Krankheiten.
Industrie: Wird bei der Herstellung von Spezialchemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Fluorphenyl- und Phenylmethylgruppen können ihre Bindungsaffinität und -spezifität verbessern. Die beteiligten Pfade könnten die Hemmung der Enzymaktivität oder die Modulation der Rezeptorsignalisierung umfassen.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and phenylmethyl groups may enhance its binding affinity and specificity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3,6-Dihydro-4-(4-Chlorphenyl)-alpha-(4-(Phenylmethyl)phenyl)-1(2H)-pyridinepropanol
- 3,6-Dihydro-4-(4-Bromphenyl)-alpha-(4-(Phenylmethyl)phenyl)-1(2H)-pyridinepropanol
Einzigartigkeit
Das Vorhandensein der Fluorphenylgruppe in „3,6-Dihydro-4-(4-Fluorphenyl)-alpha-(4-(Phenylmethyl)phenyl)-1(2H)-pyridinepropanol“ kann einzigartige Eigenschaften verleihen, wie z. B. eine erhöhte metabolische Stabilität und eine verbesserte biologische Aktivität im Vergleich zu seinen Chlor- und Brom-Gegenstücken.
Eigenschaften
CAS-Nummer |
156732-78-4 |
|---|---|
Molekularformel |
C27H28FNO |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
1-(4-benzylphenyl)-3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol |
InChI |
InChI=1S/C27H28FNO/c28-26-12-10-23(11-13-26)24-14-17-29(18-15-24)19-16-27(30)25-8-6-22(7-9-25)20-21-4-2-1-3-5-21/h1-14,27,30H,15-20H2 |
InChI-Schlüssel |
ZTOVRQHCIRZCDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CCC(C3=CC=C(C=C3)CC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


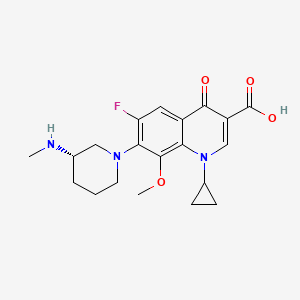
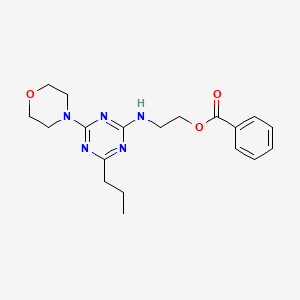

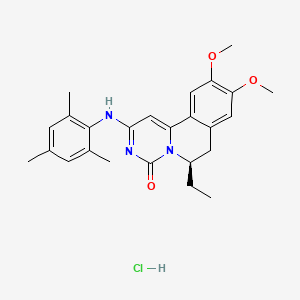
![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)
